molecular formula C19H27ClO B13438242 (3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

Cat. No.: B13438242
M. Wt: 306.9 g/mol
InChI Key: YWHKXDJOMCYGFO-USOAJAOKSA-N
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Description

The compound (3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol is a complex organic molecule. It belongs to the class of cyclopenta[a]phenanthrene derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol typically involves multiple steps, including the formation of the cyclopenta[a]phenanthrene core and subsequent functionalization. Common synthetic routes may include:

    Cyclization Reactions: Formation of the cyclopenta[a]phenanthrene core through cyclization of suitable precursors.

    Chlorination: Introduction of the chlorine atom at the 17th position using reagents like thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Introduction of the hydroxyl group at the 3rd position using oxidizing agents such as osmium tetroxide or potassium permanganate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol: undergoes various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a ketone or aldehyde using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: Reduction of the ketone or aldehyde back to the hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Replacement of the chlorine atom with other functional groups using nucleophiles like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, pyridinium chlorochromate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium azide, potassium cyanide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol: has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases and conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol involves its interaction with specific molecular targets and pathways. It may exert its effects by:

    Binding to Receptors: Interacting with specific receptors on the cell surface or within the cell to modulate signaling pathways.

    Enzyme Inhibition: Inhibiting the activity of enzymes involved in key metabolic processes.

    Gene Expression: Modulating the expression of genes involved in various biological functions.

Comparison with Similar Compounds

(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol: can be compared with other similar compounds, such as:

    (3S,8R,9S,10R,13S,14S)-17-bromo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol: Similar structure but with a bromine atom instead of chlorine.

    (3S,8R,9S,10R,13S,14S)-17-iodo-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol: Similar structure but with an iodine atom instead of chlorine.

This compound in various fields.

Properties

Molecular Formula

C19H27ClO

Molecular Weight

306.9 g/mol

IUPAC Name

(3S,8R,9S,10R,13S,14S)-17-chloro-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C19H27ClO/c1-18-9-7-13(21)11-12(18)3-4-14-15-5-6-17(20)19(15,2)10-8-16(14)18/h3,6,13-16,21H,4-5,7-11H2,1-2H3/t13-,14-,15-,16-,18-,19-/m0/s1

InChI Key

YWHKXDJOMCYGFO-USOAJAOKSA-N

Isomeric SMILES

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4Cl)C)O

Canonical SMILES

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4Cl)C)O

Origin of Product

United States

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